Methyl 3-chloro-5-fluoro-4-hydroxybenzoate
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Overview
Description
Methyl 3-chloro-5-fluoro-4-hydroxybenzoate is a chemical compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the aromatic ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate typically involves the esterification of 3-chloro-5-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of 3-chloro-5-fluoro-4-hydroxybenzaldehyde or 3-chloro-5-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 3-chloro-5-fluoro-4-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 3-chloro-5-fluoro-4-hydroxybenzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4-hydroxybenzoate: Similar structure but lacks the fluoro substituent.
Methyl 4-fluoro-3-hydroxybenzoate: Similar structure but lacks the chloro substituent.
Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but lacks the chloro substituent.
Uniqueness
Methyl 3-chloro-5-fluoro-4-hydroxybenzoate is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 3-chloro-5-fluoro-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTRVDWNHQYAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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